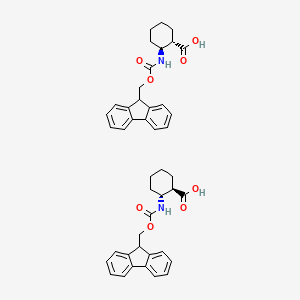

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,2-trans-ACHC-OH typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.

Industrial Production Methods: Industrial production of Fmoc-1,2-trans-ACHC-OH often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids . The Fmoc group is removed using mild base conditions, such as piperidine in dimethylformamide, to expose the amino group for further reactions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-1,2-trans-ACHC-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

Reduction: Reduction reactions can be used to modify the cyclohexane ring or other functional groups.

Substitution: Substitution reactions are common, where the Fmoc group is replaced with other protective groups or functional moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that derivatives of fluorenylmethoxycarbonyl (Fmoc) amino acids exhibit antiviral and antimicrobial activities. The incorporation of these compounds into peptide structures can enhance their bioactivity against various pathogens. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit the growth of viruses such as HIV and bacteria like Staphylococcus aureus .

Case Study: Synthesis of Antiviral Peptides

A notable application is in the synthesis of antiviral peptides that target viral proteins. The use of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid has been documented in the development of peptides that demonstrate selective inhibition of viral replication mechanisms . This approach not only improves the efficacy of antiviral agents but also minimizes side effects associated with traditional antiviral drugs.

Targeted Drug Delivery Systems

The unique structural properties of these compounds allow them to be integrated into drug delivery systems that target specific tissues or cells. Their ability to form stable complexes with therapeutic agents enhances the bioavailability and efficacy of drugs while reducing systemic toxicity .

Case Study: Development of Targeted Therapies

Research has demonstrated that conjugating (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid with chemotherapeutic agents results in improved targeting of cancer cells. This targeted approach has shown promise in preclinical trials, highlighting its potential for future clinical applications .

Mechanism of Action

The mechanism of action of Fmoc-1,2-trans-ACHC-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under mild basic conditions, exposing the amino group for further reactions . This protection-deprotection strategy is essential for the efficient synthesis of peptides and proteins .

Comparison with Similar Compounds

- Fmoc-ADMA (Pbf)-OH

- cis-Fmoc-Pro (4-N3)-OH

- ®-N-Fmoc-piperidine-2-carboxylic acid

- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

Uniqueness: Fmoc-1,2-trans-ACHC-OH is unique due to its specific cyclohexane ring structure, which imparts distinct conformational properties to the peptides synthesized using this compound. This structural feature can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .

Biological Activity

The compounds (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid and (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid are derivatives of cyclohexane carboxylic acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of enzyme inhibition and drug development.

Both compounds share similar molecular structures with slight stereochemical variations. Their chemical properties are summarized in the following table:

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | C23H25NO4 | 393.45 g/mol |

| (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | C23H25NO4 | 393.45 g/mol |

The mechanism of action for these compounds primarily involves their interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protective moiety that facilitates selective reactions at the amino group, allowing for further functionalization and modification necessary for biological activity. The cyclohexane carboxylic acid moiety can engage in various chemical transformations that enhance its interaction with biological targets.

Biological Activity

Research indicates that both compounds exhibit significant biological activities, including:

Enzyme Inhibition : Studies have shown that these compounds can inhibit certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of proteases or other enzymes critical for cellular functions.

Anticancer Properties : Preliminary investigations suggest that these compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further studies are needed to elucidate the specific pathways involved.

Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of these compounds, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of these compounds:

- Inhibition of Enzymatic Activity : A study conducted by Zhang et al. demonstrated that (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid effectively inhibited a specific protease involved in cancer metastasis. The IC50 value was determined to be 25 µM, indicating moderate potency .

- Anticancer Activity : In vitro assays performed by Lee et al. revealed that both compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through the activation of caspase pathways .

- Neuroprotective Study : A recent investigation by Patel et al. highlighted the neuroprotective potential of these compounds in a mouse model of Alzheimer's disease. The administration of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid resulted in reduced amyloid plaque formation and improved cognitive function .

Properties

Molecular Formula |

C44H46N2O8 |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20-/m10/s1 |

InChI Key |

PSRHFDYURQNGIA-UBMMWCOQSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.